molecular formula C9H16N4 B13531136 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Katalognummer: B13531136
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: HFITWIILBJCFJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a piperidine and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor. One common method involves the alkylation of 1-methylpiperidine with a halogenated pyrazole derivative under basic conditions, followed by amination to introduce the amine group at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 3-position of the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter receptors.

    Medicine: Investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the brain. It is believed to act as an antagonist at certain neurotransmitter receptors, such as the 5-hydroxytryptamine-6 receptor. This interaction can modulate the levels of neurotransmitters like glutamate and acetylcholine, which are associated with cognitive functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with certain neurotransmitter receptors makes it a valuable compound for research in neurological disorders .

Eigenschaften

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)8-6-9(10)12-11-8/h6-7H,2-5H2,1H3,(H3,10,11,12)

InChI-Schlüssel

HFITWIILBJCFJJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)C2=CC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.